molecular formula C17H16 B8166071 4-Ethynyl-4'-isopropyl-1,1'-biphenyl

4-Ethynyl-4'-isopropyl-1,1'-biphenyl

Cat. No.: B8166071
M. Wt: 220.31 g/mol
InChI Key: NZZOABZNQDECPC-UHFFFAOYSA-N
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Description

4-Ethynyl-4’-isopropyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an ethynyl group (a carbon-carbon triple bond) and an isopropyl group (a branched alkyl group) attached to the biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-4’-isopropyl-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-4’-isopropyl-1,1’-biphenyl.

    Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-4’-isopropyl-1,1’-biphenyl is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Deprotection: The final step involves the removal of the trimethylsilyl protecting group using a base such as potassium carbonate in methanol, yielding 4-Ethynyl-4’-isopropyl-1,1’-biphenyl.

Industrial Production Methods

Industrial production of 4-Ethynyl-4’-isopropyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-4’-isopropyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-Ethynyl-4’-isopropyl-1,1’-biphenyl has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4’-isopropyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the isopropyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-4’-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of an isopropyl group.

    4-Ethynyl-4’-methyl-1,1’-biphenyl: Similar structure but with a methyl group instead of an isopropyl group.

    4-Ethynyl-4’-tert-butyl-1,1’-biphenyl: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

4-Ethynyl-4’-isopropyl-1,1’-biphenyl is unique due to the presence of the isopropyl group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-ethynyl-4-(4-propan-2-ylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)3/h1,5-13H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZOABZNQDECPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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